

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 3-Amino-4-(trifluoromethyl)benzonitrile

Cat. No.: B567891

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(trifluoromethyl)benzonitrile, with the CAS number 1220630-83-0, is a fluorinated aromatic amine and a valuable building block in medicinal chemistry and materials science.^[1] Its unique structure, featuring an amino group, a nitrile moiety, and a trifluoromethyl group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group is particularly noteworthy for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

While specific experimental data for **3-Amino-4-(trifluoromethyl)benzonitrile** is not extensively reported in publicly available literature, its properties can be inferred from data on its isomers and related compounds. The available information is summarized below.

Property	Value	Source/Note
CAS Number	1220630-83-0	[1]
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[1]
Molecular Weight	186.13 g/mol	[1]
IUPAC Name	3-amino-4-(trifluoromethyl)benzonitrile	
Appearance	White to yellow or orange solid	
Purity	≥98% (Commercially available)	
Melting Point	Data not available	For isomer 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): 141-145 °C
Boiling Point	Data not available	
Solubility	Data not available	

Safety and Hazard Information

Based on the Safety Data Sheet provided by suppliers, **3-Amino-4-(trifluoromethyl)benzonitrile** is classified with the following hazards:

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute toxicity, oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory system (Category 3)	GHS07	Warning	H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

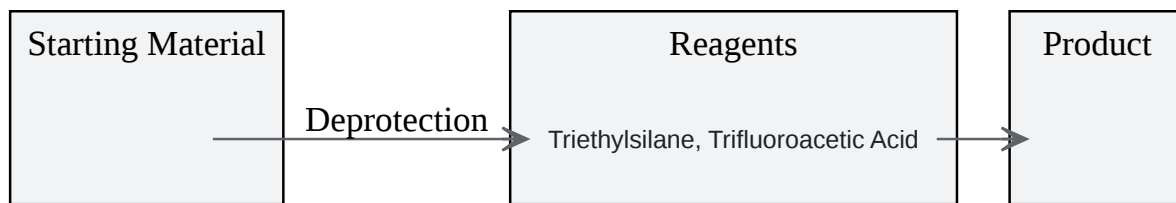
Note: This information is based on available supplier data and may not be exhaustive. It is crucial to consult the most recent Safety Data Sheet from the supplier before handling this chemical and to use appropriate personal protective equipment.

Synthesis and Reactivity

The synthesis of **3-Amino-4-(trifluoromethyl)benzonitrile** can be achieved through various synthetic routes. One documented method involves the deprotection of a protected amine precursor.

Experimental Protocol: Synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile

Reaction Scheme:



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A schematic representation of the synthesis of **3-Amino-4-(trifluoromethyl)benzonitrile**.

Procedure:

This protocol describes the deprotection of 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile to yield the target compound.

- **Dissolution:** In a suitable reaction vessel, dissolve 3-(4-methoxybenzylamino)-4-(trifluoromethyl)benzonitrile (1.0 equivalent) and triethylsilane in dichloroethane.
- **Acidification:** Add trifluoroacetic acid (TFA) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for approximately 30 minutes.
- **Work-up:** Upon completion of the reaction, concentrate the mixture to obtain the crude product.
- **Purification:** The resulting solid can be further purified if necessary.

This method provides a high yield of **3-Amino-4-(trifluoromethyl)benzonitrile**.

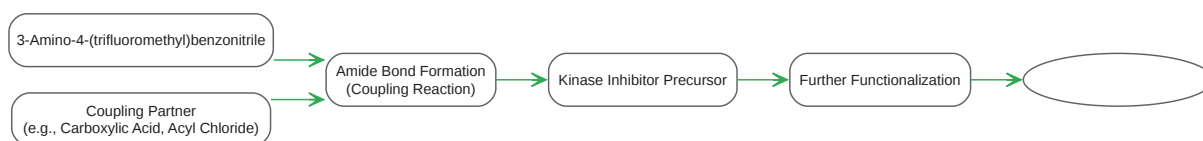
Applications in Drug Discovery and Development

While specific biological activities for **3-Amino-4-(trifluoromethyl)benzonitrile** are not extensively documented, its structural motifs are present in numerous biologically active molecules. Its isomers, such as 4-amino-2-(trifluoromethyl)benzonitrile and 4-amino-3-(trifluoromethyl)benzonitrile, are known intermediates in the synthesis of potent kinase

inhibitors and selective androgen receptor modulators (SARMs).[2] This suggests that **3-Amino-4-(trifluoromethyl)benzonitrile** holds significant potential as a key building block for the development of novel therapeutics.

Role as a Building Block for Kinase Inhibitors

The aminobenzonitrile scaffold is a common feature in many kinase inhibitors. The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain, while the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.



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References

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